molecular formula C17H15N3O2S2 B2868054 2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole CAS No. 2197500-25-5

2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole

Cat. No.: B2868054
CAS No.: 2197500-25-5
M. Wt: 357.45
InChI Key: MEBQDAJPXCBQPR-UHFFFAOYSA-N
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Description

2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole is a synthetically designed small molecule that functions as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Its core structure, featuring dual thiazole rings, is engineered to target the ATP-binding pocket of ALK, a receptor tyrosine kinase. Dysregulation of ALK is a well-established driver in several cancers, most notably anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) . This compound is a critical research tool for investigating ALK-driven oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and RAS/MAPK. Researchers utilize this inhibitor to elucidate mechanisms of tumorigenesis, study primary and acquired resistance to ALK inhibition, and evaluate combinatorial therapeutic strategies in preclinical models. Its specific pyrrolidine-thiazole linker moiety contributes to its optimized pharmacokinetic profile, making it a valuable compound for in vitro and in vivo pharmacological studies aimed at advancing targeted cancer therapies.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBQDAJPXCBQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S2C_{15}H_{16}N_{2}O_{2}S_{2} with a molecular weight of approximately 320.43 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors through methods such as cyclization and condensation reactions. The specific synthetic route for this compound includes the formation of the thiazole ring via the interaction of pyrrolidine derivatives with thiazole-based reagents.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that many thiazole derivatives, including those similar to our compound, showed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline. The observed antibacterial activity ranged from twofold to sixteenfold increases against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Standard Antibiotic MIC μg/mL
Staphylococcus aureus8128
Bacillus cereus1664
Pseudomonas aeruginosa32256
Escherichia coli16128

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with thiazole moieties can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

A notable study reported that a related thiazole compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into a series of thiazole-containing compounds found that those with a pyrrolidine backbone displayed superior activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Anticancer Screening : Another study focused on the anticancer potential of thiazole derivatives, where compounds were tested against human cancer cell lines. Results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity, suggesting a structure-activity relationship crucial for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table and analysis highlight key structural and functional differences between the target compound and analogous thiazole-based molecules:

Compound Key Structural Features Biological Activity IC₅₀/MIC Selectivity Index (SI) Reference
2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole (Target Compound) 2-phenyl, 4-pyrrolidine-thiazole hybrid with carbonyl linker Insufficient experimental data; predicted enhanced bioavailability and target affinity N/A N/A N/A
LpQM-28 (2-(pyridin-2-ylmethylene)hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole) 4-(4-chlorophenyl), 2-hydrazinyl-pyridinyl Antitrypanosomal (vs. Trypanosoma cruzi) IC₅₀ = 1.86 µM >50
LpQM-31 (2-(pyridin-2-ylmethylene)hydrazinyl-4-(3-nitrophenyl)-1,3-thiazole) 4-(3-nitrophenyl), 2-hydrazinyl-pyridinyl Antitrypanosomal (vs. Trypanosoma cruzi) IC₅₀ = 1.62 µM >50
2-amino-4-(4-chlorophenyl)-1,3-thiazole 4-(4-chlorophenyl), 2-amino Antimicrobial (Gram-positive bacteria, Candida spp.) MIC = 100 µg/mL N/A
(4-phenyl-thiazol-2-yl)-acetic acid amide derivatives 4-phenyl, 2-amino-acetic acid coupled with amines Broad-spectrum antibacterial Moderate to excellent activity (qualitative) N/A

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-(4-chlorophenyl) group in LpQM-28 and 2-amino-4-(4-chlorophenyl)-1,3-thiazole enhances antiparasitic and antimicrobial activity, likely due to increased lipophilicity and membrane penetration . 2-amino vs. 2-phenyl: Amino-substituted thiazoles (e.g., 2-amino-4-(4-chlorophenyl)-1,3-thiazole) exhibit strong hydrogen-bonding capacity, critical for enzyme inhibition . The target compound’s 2-phenyl group may instead favor π-π stacking interactions with aromatic residues in target proteins.

Role of Hybrid Moieties :

  • The pyrrolidine-thiazole hybrid in the target compound introduces a heterocyclic spacer, which could reduce steric hindrance and enhance pharmacokinetic properties compared to simpler derivatives like LpQM-28 .

Antimicrobial vs. Antiparasitic Activity: Derivatives with electron-withdrawing groups (e.g., nitro in LpQM-31) show superior antiparasitic activity, while chlorophenyl-containing analogs (e.g., 2-amino-4-(4-chlorophenyl)-1,3-thiazole) are more effective against bacteria and fungi . The target compound’s activity profile remains underexplored but may bridge these domains due to its dual thiazole motifs.

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